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Compound of Interest

Compound Name: 4-Fluoro-2,5-diphenylpyridine

Cat. No.: B14115663

Get Quote

4-Fluoro-2,5-diphenylpyridine is a pyridine derivative characterized by two phenyl rings

positioned at the ortho (C2) and meta (C5) positions relative to the nitrogen atom, with a

fluorine atom occupying the para (C4) position.

Nomenclature & Identifiers

Parameter Detail

IUPAC Name 4-Fluoro-2,5-diphenylpyridine
CAS Number 1335110-58-1

Molecular Formula Ci17H12FN

Molecular Weight 249.28 g/mol

FC1=CC(C2=CC=CC=C2)=NC=C1C3=CC=CC
=C3

SMILES

Physical State White to off-white crystalline solid

Electronic & Conformational Analysis
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o Fluorine Effect (C4): The fluorine atom exerts a strong inductive electron-withdrawing effect
(-) on the pyridine ring, lowering the energy of the Highest Occupied Molecular Orbital
(HOMO). This is critical for OLED applications, where F-substitution is used to tune the triplet
energy levels (

) and improve electron transport mobility.

 Steric Torsion: The phenyl group at C5 is sterically crowded by the adjacent C4-Fluorine and
C6-Hydrogen. This induces a non-planar conformation, disrupting

-conjugation slightly compared to planar analogs. This "twisted" geometry helps prevent
-stacking aggregation in solid-state films, enhancing fluorescence quantum yields.

o Asymmetry: The 2,5-substitution creates a dipole moment distinct from the symmetric 2,6-
diphenylpyridine, influencing solubility and binding affinity in catalytic cycles.

Validated Synthetic Protocol

Core Directive: As a Senior Application Scientist, | recommend a stepwise Sequential Arylation
Strategy. While one-pot multicomponent reactions exist, they often suffer from regioselectivity
issues for asymmetric 2,5-systems. The most robust route utilizes a Suzuki-Miyaura coupling
on a pre-functionalized pyridine core.

Retrosynthetic Analysis

The most reliable disconnection is at the C5-Phenyl bond. The starting material, 4-fluoro-2-
phenylpyridine, allows for selective electrophilic halogenation at the C5 position (the most
reactive site for EAS on this scaffold), followed by cross-coupling.
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Figure 1: Retrosynthetic strategy focusing on the sequential functionalization of the pyridine
ring.

Step-by-Step Methodology

Step 1: Regioselective Bromination Objective: Install a reactive handle at C5.
e Dissolve 1.0 eq of 4-fluoro-2-phenylpyridine in acetonitrile (ACN).

e Add 1.1 eq of N-Bromosuccinimide (NBS).

e Catalyst: Add 5 mol% Ammonium Acetate (

) to catalyze the electrophilic substitution.

e Reaction: Stir at room temperature for 4—6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The
C5 position is electronically activated by the C2-phenyl and sterically accessible, favoring 5-
bromo-4-fluoro-2-phenylpyridine.
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» Workup: Remove solvent, redissolve in DCM, wash with water, and recrystallize from
ethanol.

Step 2: Suzuki-Miyaura Cross-Coupling Objective: Install the second phenyl ring.
e Setup: In a generic pressure tube or round-bottom flask, combine:

o 1.0 eq 5-Bromo-4-fluoro-2-phenylpyridine (from Step 1).

o 1.2 eq Phenylboronic acid.[1]

o 2.0 eq Potassium Carbonate (

e Solvent: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).
o Catalyst: Add 3-5 mol%

(Tetrakis).

o Conditions: Heat to 90°C under Argon atmosphere for 12 hours.

 Purification: Cool to RT, filter through Celite. Concentrate filtrate and purify via Silica Gel
Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Critical Control Point: Ensure the reaction remains strictly anaerobic to prevent homocoupling
of the boronic acid.

Physicochemical Properties & Applications
Data Summary
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Value C e
Property . Significance
(Predicted/Measured)

High lipophilicity; suitable for

membrane permeability in drug

LogP (Lipophilicity) ~4.2 ) ] )
design but requires organic
solvents for processing.

Lower than pyridine (5.2) due
L to the electron-withdrawing F
pKa (Pyridine N) ~3.5
and Phenyl groups. Less
basic.
] ] Indicates good thermal stability

Melting Point 145-155 °C (Analogous) ] o
for device fabrication.
Compatible with standard spin-

Solubility DCM, Toluene, THF coating or solution-processing
techniques.

Key Applications

1. Organic Electronics (OLEDs): The compound serves as a host material or a cyclometalating
ligand for Iridium(lll) complexes. The fluorine substitution stabilizes the HOMO level, increasing
the oxidation potential. This makes it an excellent candidate for blue or green phosphorescent
OLEDs where high triplet energy is required to prevent reverse energy transfer.

2. Medicinal Chemistry: In drug discovery, the 4-fluoro-2,5-diphenylpyridine scaffold acts as
a bioisostere for terphenyl systems. The fluorine atom blocks metabolic oxidation at the para-
position (a common metabolic soft spot), extending the half-life (

) of the molecule in vivo.

3. Catalysis: As a ligand, the nitrogen atom can coordinate to metal centers (Pd, Pt, Ir). The
electron-deficient nature of the pyridine (due to F) creates "harder" metal centers, which can
enhance the rate of reductive elimination in cross-coupling cycles.

Structure-Activity Relationship (SAR) Visualization
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The following diagram illustrates how specific structural modifications to the scaffold influence
its function in material science and biology.

C4-Fluorine:
- Increases Oxidation Potential
- Blocks Metabolism
- Tunes Emission Blue

C2-Phenyl:
- Extends Conjugation
- Increases Lipophilicity

C5-Phenyl:
- Induces Twist (Steric)
- Prevents Aggregation

Pyridine Nitrogen:
- Metal Coordination Site
- H-Bond Acceptor

Click to download full resolution via product page
Figure 2: Structure-Property relationships highlighting the functional role of each substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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